molecular formula C8H17NO B2816594 5-Ethyl-2,2-dimethylmorpholine CAS No. 1155144-02-7

5-Ethyl-2,2-dimethylmorpholine

Cat. No.: B2816594
CAS No.: 1155144-02-7
M. Wt: 143.23
InChI Key: IPCWHJLDUXDZAO-UHFFFAOYSA-N
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Description

5-Ethyl-2,2-dimethylmorpholine is an organic compound with the molecular formula C8H17NO. It is a morpholine derivative characterized by the presence of an ethyl group at the 5-position and two methyl groups at the 2-position of the morpholine ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,2-dimethylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of morpholine with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,2-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

5-Ethyl-2,2-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2,2-dimethylmorpholine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s steric and electronic properties, making it distinct from other morpholine derivatives .

Properties

IUPAC Name

5-ethyl-2,2-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-7-5-10-8(2,3)6-9-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCWHJLDUXDZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(CN1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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